1-(1,3-Benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(4-fluorophenyl)amino]propan-1-one
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Overview
Description
1-(1,3-BENZODIOXOL-5-YL)-3-(4-ETHYLPHENYL)-3-(4-FLUOROANILINO)-1-PROPANONE is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZODIOXOL-5-YL)-3-(4-ETHYLPHENYL)-3-(4-FLUOROANILINO)-1-PROPANONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Ethylphenyl Group: This step might involve Friedel-Crafts alkylation or acylation reactions.
Attachment of the Fluoroanilino Group: This could be done through nucleophilic aromatic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-BENZODIOXOL-5-YL)-3-(4-ETHYLPHENYL)-3-(4-FLUOROANILINO)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents could include lithium aluminum hydride or sodium borohydride.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action for 1-(1,3-BENZODIOXOL-5-YL)-3-(4-ETHYLPHENYL)-3-(4-FLUOROANILINO)-1-PROPANONE would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with nucleic acids. Detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-(4-ethylphenyl)-2-(4-fluoroanilino)-1-propanone
- 1-(1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)-3-(4-fluoroanilino)-1-propanone
Uniqueness
1-(1,3-BENZODIOXOL-5-YL)-3-(4-ETHYLPHENYL)-3-(4-FLUOROANILINO)-1-PROPANONE is unique due to its specific combination of functional groups and aromatic rings, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H22FNO3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-(4-fluoroanilino)propan-1-one |
InChI |
InChI=1S/C24H22FNO3/c1-2-16-3-5-17(6-4-16)21(26-20-10-8-19(25)9-11-20)14-22(27)18-7-12-23-24(13-18)29-15-28-23/h3-13,21,26H,2,14-15H2,1H3 |
InChI Key |
ISLRUKGHKCIZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(=O)C2=CC3=C(C=C2)OCO3)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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